molecular formula C26H38N2O10 B607319 endo-BCN-PEG4-NHS ester CAS No. 1807501-86-5

endo-BCN-PEG4-NHS ester

Cat. No.: B607319
CAS No.: 1807501-86-5
M. Wt: 538.59
InChI Key: MFQCOKMBYCIQEJ-UHFFFAOYSA-N
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Description

endo-BCN-PEG4-NHS ester is a compound widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. It is a polyethylene glycol (PEG)-based linker that contains a bicyclo[6.1.0]non-4-yne (BCN) group and an N-hydroxysuccinimide (NHS) ester. This compound is known for its application in click chemistry, specifically strain-promoted alkyne-azide cycloaddition (SPAAC), which allows for the efficient and selective conjugation of biomolecules.

Mechanism of Action

Target of Action

The primary targets of endo-BCN-PEG4-NHS ester are the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules . These targets play a crucial role in various biological processes, including protein synthesis, signal transduction, and cellular communication.

Mode of Action

This compound interacts with its targets through a process known as copper-free click chemistry . Specifically, the BCN group in the compound enables a strain-promoted alkyne-azide cycloaddition (SPAAC) with azide-tagged biomolecules . This reaction results in the formation of a stable covalent bond between the this compound and the azide-tagged molecule, effectively labeling the target molecule.

Biochemical Pathways

The biochemical pathways affected by this compound primarily involve the ubiquitin-proteasome system . This system is responsible for the degradation of proteins within the cell. By labeling specific proteins, this compound can influence the degradation of these proteins, thereby affecting the associated biochemical pathways and their downstream effects .

Pharmacokinetics

The compound’s hydrophilic peg spacer is known to increase its solubility in aqueous media , which could potentially enhance its bioavailability

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the selective labeling and subsequent degradation of target proteins . This can influence various cellular processes, including protein synthesis and signal transduction. For example, the compound has been used in the development of bispecific antibodies and in the imaging of pancreatic cancer .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of endo-BCN-PEG4-NHS ester typically involves the following steps:

    Synthesis of BCN Group: The BCN group is synthesized through a series of reactions starting from cyclooctyne derivatives. These reactions often involve the use of catalysts and specific reaction conditions to ensure the formation of the strained alkyne structure.

    Attachment of PEG Spacer: The PEG spacer is attached to the BCN group through a series of coupling reactions. This step often involves the use of reagents such as dicyclohexylcarbodiimide (DCC) and N,N’-diisopropylethylamine (DIPEA) to facilitate the coupling process.

    Formation of NHS Ester: The final step involves the introduction of the NHS ester group. This is typically achieved by reacting the PEGylated BCN compound with N-hydroxysuccinimide and a coupling agent such as DCC.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Optimization of Reaction Conditions: Industrial production requires the optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and reaction time.

    Purification: The final product is purified using techniques such as column chromatography and recrystallization to remove any impurities and ensure the desired quality.

Chemical Reactions Analysis

Types of Reactions

endo-BCN-PEG4-NHS ester undergoes several types of chemical reactions, including:

    Click Chemistry Reactions: The BCN group participates in strain-promoted alkyne-azide cycloaddition (SPAAC) reactions with azide-containing molecules. This reaction is highly efficient and selective, making it ideal for bioconjugation applications.

    Substitution Reactions: The NHS ester group reacts with primary amines to form stable amide bonds. This reaction is commonly used for labeling proteins and other biomolecules.

Common Reagents and Conditions

    Click Chemistry: Azide-containing molecules, copper-free conditions, and ambient temperature.

    Substitution Reactions: Primary amines, mild basic conditions (pH 7-9), and room temperature.

Major Products Formed

    Click Chemistry: The major product is a triazole-linked conjugate formed between the BCN group and the azide-containing molecule.

    Substitution Reactions: The major product is an amide-linked conjugate formed between the NHS ester and the primary amine.

Scientific Research Applications

endo-BCN-PEG4-NHS ester has a wide range of applications in scientific research:

    Chemistry: Used as a linker in the synthesis of complex molecules and polymers.

    Biology: Employed in the labeling and modification of proteins, peptides, and nucleic acids.

    Medicine: Utilized in the development of drug delivery systems and diagnostic tools.

    Industry: Applied in the production of bioconjugates and functionalized materials for various industrial applications.

Comparison with Similar Compounds

Similar Compounds

    endo-BCN-PEG4-PFP ester: Similar to endo-BCN-PEG4-NHS ester but contains a pentafluorophenyl (PFP) ester instead of an NHS ester. PFP esters are more stable in aqueous solutions.

    endo-BCN-OH: Contains a hydroxyl group instead of an NHS ester, used for different types of conjugation reactions.

Uniqueness

This compound is unique due to its combination of the BCN group and NHS ester, which allows for efficient and selective bioconjugation through both SPAAC and amide bond formation. This dual functionality makes it highly versatile and valuable in various research applications.

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-(9-bicyclo[6.1.0]non-4-ynylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H38N2O10/c29-23-7-8-24(30)28(23)38-25(31)9-11-33-13-15-35-17-18-36-16-14-34-12-10-27-26(32)37-19-22-20-5-3-1-2-4-6-21(20)22/h20-22H,3-19H2,(H,27,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFQCOKMBYCIQEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(C2COC(=O)NCCOCCOCCOCCOCCC(=O)ON3C(=O)CCC3=O)CCC#C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H38N2O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

538.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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